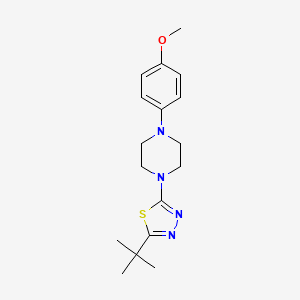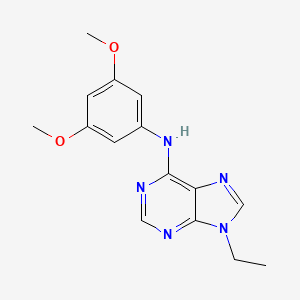![molecular formula C16H19N5O B15118432 9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine](/img/structure/B15118432.png)
9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine: is a synthetic compound belonging to the purine class of organic molecules. This compound is characterized by its unique structure, which includes a purine ring substituted with a 2-methoxyethyl group and a 4-methylphenylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions: The 2-methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Introduction of the 4-Methylphenylmethyl Group: This step involves the use of benzylation reactions, where the purine ring is treated with 4-methylbenzyl chloride under basic conditions to achieve the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the aromatic ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reactive sites available.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for organic synthesis.
Material Science: It may serve as a building block for the synthesis of novel materials with unique properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a molecular probe to study biological processes.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the field of oncology and antiviral research.
Industry:
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.
Agrochemicals: The compound may find applications in the development of new agrochemicals.
作用机制
The mechanism of action of 9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.
相似化合物的比较
- 9-(2-Hydroxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine
- 9-(2-Ethoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine
- 9-(2-Methoxyethyl)-N-[(4-chlorophenyl)methyl]-9H-purin-6-amine
Comparison:
- Structural Differences: The presence of different substituents (e.g., hydroxyethyl, ethoxyethyl, chlorophenyl) can significantly alter the compound’s chemical properties and biological activities.
- Biological Activity: The unique combination of the 2-methoxyethyl and 4-methylphenylmethyl groups in 9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine may confer distinct biological activities compared to its analogs.
- Applications: While similar compounds may share some applications, the specific structure of this compound can make it more suitable for certain research or industrial purposes.
属性
分子式 |
C16H19N5O |
|---|---|
分子量 |
297.35 g/mol |
IUPAC 名称 |
9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C16H19N5O/c1-12-3-5-13(6-4-12)9-17-15-14-16(19-10-18-15)21(11-20-14)7-8-22-2/h3-6,10-11H,7-9H2,1-2H3,(H,17,18,19) |
InChI 键 |
REDMVTPXSQQRFF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B15118350.png)

![1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine](/img/structure/B15118356.png)
![1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118358.png)
![1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B15118360.png)
![N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine](/img/structure/B15118367.png)
![3-(4-methoxyphenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15118372.png)
![11-(4-Methyl-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B15118378.png)
![2-(2-methoxybenzenesulfonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15118380.png)
![9-cyclopropyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine](/img/structure/B15118385.png)
![N-[(6-ethoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B15118389.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide](/img/structure/B15118403.png)
![4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B15118411.png)

